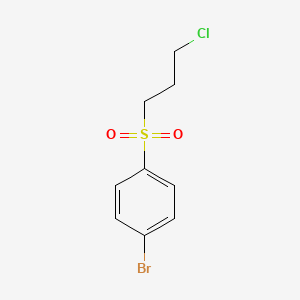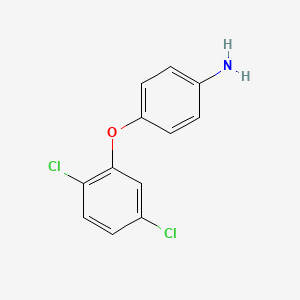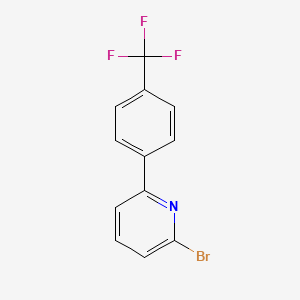
2-Bromo-6-(4-(trifluoromethyl)phenyl)pyridine
Übersicht
Beschreibung
2-Bromo-6-(4-(trifluoromethyl)phenyl)pyridine is a compound that is part of a broader class of brominated pyridines with potential applications in various chemical reactions and as intermediates in the synthesis of more complex molecules. The presence of the bromo and trifluoromethyl groups on the aromatic pyridine ring suggests that this compound could be reactive and useful in cross-coupling reactions, which are pivotal in the pharmaceutical and agrochemical industries.
Synthesis Analysis
The synthesis of related brominated pyridine compounds has been reported in the literature. For instance, the synthesis of 2-[bis{4-(bromo)phenyl}phosphino]-pyridine ligands has been described, which are used to form palladium complexes for catalytic applications . Similarly, cyclopalladated 2-(4-bromophenyl)pyridine complexes have been synthesized and characterized, indicating the feasibility of incorporating bromo-substituted pyridines into metal complexes . These studies demonstrate the synthetic accessibility of brominated pyridines and their utility in forming complexes with metals.
Molecular Structure Analysis
The molecular structure of brominated pyridines has been elucidated using various techniques, including X-ray diffraction. For example, the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine has been investigated, revealing intermolecular hydrogen bonding and π-π interactions within the crystal packing . These structural analyses provide insights into the geometric and electronic properties of brominated pyridines, which are essential for understanding their reactivity.
Chemical Reactions Analysis
Brominated pyridines are versatile intermediates in chemical synthesis. They can participate in cross-coupling reactions, such as Suzuki coupling, due to the presence of the bromine atom, which is a good leaving group . Additionally, the trifluoromethyl group can enhance the electron-withdrawing properties of the pyridine ring, potentially influencing the reactivity and selectivity of the compound in various chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridines can be studied using spectroscopic methods and computational chemistry. For instance, the spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine has been performed using FT-IR and NMR spectroscopies, and its geometric structure has been optimized using density functional theory (DFT) . These studies provide valuable information on the vibrational frequencies, chemical shifts, and non-linear optical properties of the compound, which are important for its practical applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
2-Bromo-6-(4-(trifluoromethyl)phenyl)pyridine and related compounds are used in various synthesis and characterization studies. For example, a study conducted by Cottet et al. (2004) demonstrated the synthesis of different carboxylic acids using 2-bromo-6-(trifluoromethyl)pyridine as a precursor. Similarly, research by Linder et al. (2011) described the synthesis of differentially functionalized pyridine derivatives, highlighting the versatility of compounds like 2-bromo-6-(4-(trifluoromethyl)phenyl)pyridine in organic synthesis (Cottet et al., 2004) (Linder et al., 2011).
Antimicrobial and Antifungal Activities
Compounds derived from 2-bromo-6-(4-(trifluoromethyl)phenyl)pyridine have shown potential in antimicrobial and antifungal applications. Jha et al. (2017) synthesized novel triazole-pyridine hybrid analogues showing promising activity against various bacterial and fungal strains. This indicates the potential of these compounds in developing new antimicrobial agents (Jha et al., 2017).
Optical and Electrochemical Applications
Some derivatives of 2-bromo-6-(4-(trifluoromethyl)phenyl)pyridine are used in the study of optical and electrochemical properties. Vural and Kara (2017) conducted spectroscopic studies on a related compound, providing insights into its non-linear optical properties. Additionally, Saady et al. (2020) discussed the interfacial adsorption behavior of a pyridine derivative in corrosion inhibition, which can be vital for understanding and improving materials' resistance to corrosion (Vural & Kara, 2017)
Applications in Organic Chemistry
1. Synthesis of Novel Compounds
The compound 2-Bromo-6-(4-(trifluoromethyl)phenyl)pyridine is frequently utilized in the synthesis of novel organic compounds. For instance, Jha et al. (2017) described the synthesis of triazole-pyridine hybrid analogues using a precursor derived from 2-Bromo-6-(4-(trifluoromethyl)phenyl)pyridine, showcasing its applicability in creating new molecules with potential biological activities. Similarly, a study by Cottet et al. (2004) illustrated its use in the synthesis of carboxylic acids, further demonstrating its versatility in organic synthesis (Jha et al., 2017) (Cottet et al., 2004).
2. Studies in Crystallography
In the field of crystallography, derivatives of 2-Bromo-6-(4-(trifluoromethyl)phenyl)pyridine have been utilized to explore molecular packing and interactions. Guo et al. (2008) examined the crystal structure of a compound derived from a similar bromopyridine, providing insights into the intermolecular interactions and molecular packing stabilized by C—H⋯π interactions (Guo et al., 2008).
3. Photophysical and Electrochemical Properties
Studies have also focused on the photophysical and electrochemical properties of derivatives of 2-Bromo-6-(4-(trifluoromethyl)phenyl)pyridine. For example, Vural and Kara (2017) investigated the non-linear optical properties of a closely related bromo-trifluoromethyl pyridine, contributing to the understanding of these compounds in optical applications. Additionally, research by Saady et al. (2020) involved the examination of a pyridine derivative in corrosion inhibition, demonstrating the compound's potential in material science (Vural & Kara, 2017) (Saady et al., 2020)
Safety And Hazards
2-Bromo-6-(4-(trifluoromethyl)phenyl)pyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Zukünftige Richtungen
The demand for trifluoromethylpyridine (TFMP) derivatives, such as 2-Bromo-6-(4-(trifluoromethyl)phenyl)pyridine, has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . A large number of compounds containing the TFMP sub-structure are currently undergoing clinical trial .
Eigenschaften
IUPAC Name |
2-bromo-6-[4-(trifluoromethyl)phenyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrF3N/c13-11-3-1-2-10(17-11)8-4-6-9(7-5-8)12(14,15)16/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDUGYIPUFVJGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40593885 | |
| Record name | 2-Bromo-6-[4-(trifluoromethyl)phenyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-(4-(trifluoromethyl)phenyl)pyridine | |
CAS RN |
637352-38-6 | |
| Record name | 2-Bromo-6-[4-(trifluoromethyl)phenyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

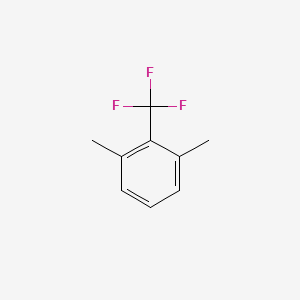
![5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1320789.png)

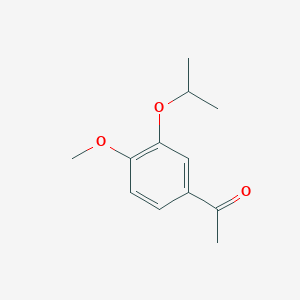



![Ethyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate](/img/structure/B1320812.png)
![4-Hydroxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1320815.png)
![4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid](/img/structure/B1320819.png)

